molecular formula C12H22FN3 B11736630 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](hexyl)amine

Cat. No.: B11736630
M. Wt: 227.32 g/mol
InChI Key: FTFMPJZSFDQRJN-UHFFFAOYSA-N
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Description

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorine atom, two methyl groups, and a hexylamine side chain attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 1,3-diketones with hydrazines. For instance, 1,3-dimethyl-5-fluoropyrazole can be prepared by reacting 1,3-dimethyl-5-fluoro-1H-pyrazole-4-carboxylic acid with hydrazine hydrate.

    Introduction of the Hexylamine Side Chain: The hexylamine side chain can be introduced through a nucleophilic substitution reaction. The pyrazole derivative can be reacted with hexylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-fluoropyrazole: A similar compound with a fluorine atom and two methyl groups attached to the pyrazole ring.

    Hexylamine: A simple amine with a hexyl side chain.

    1,3-dimethylpyrazole: A pyrazole derivative with two methyl groups attached to the ring.

Uniqueness

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to the presence of both a fluorine atom and a hexylamine side chain, which confer distinct chemical and biological properties. The combination of these functional groups makes the compound a valuable intermediate in the synthesis of various biologically active molecules.

Properties

Molecular Formula

C12H22FN3

Molecular Weight

227.32 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]hexan-1-amine

InChI

InChI=1S/C12H22FN3/c1-4-5-6-7-8-14-9-11-10(2)15-16(3)12(11)13/h14H,4-9H2,1-3H3

InChI Key

FTFMPJZSFDQRJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=C(N(N=C1C)C)F

Origin of Product

United States

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